molecular formula C30H46O4 B1252141 Mispyric acid

Mispyric acid

Cat. No.: B1252141
M. Wt: 470.7 g/mol
InChI Key: NMZFMIKOZHNSQU-YRIRXBSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mispyric acid is a novel natural triterpene dicarboxylic acid that was first isolated from the plant Mischocarpus pyriformis . It is of significant interest in biochemical research due to its potent and selective activity as an inhibitor of mammalian DNA polymerases, which are crucial enzymes for DNA replication and repair . In vitro studies demonstrate that the natural compound inhibits the activities of a range of mammalian DNA polymerases, including pol α, β, γ, δ, and ε, with IC₅₀ values reported in the range of 3.6 to 44.5 µM . Its inhibition is most potent against DNA polymerase γ . Structure-activity relationship studies have proven that the moiety of two carboxylic acids in the molecule is critical for this inhibitory effect . Derivatives where these carboxyl groups are replaced by hydroxyl groups show no inhibitory effect on the polymerases, highlighting the essential nature of this functional group . Furthermore, the synthetic enantiomer of the natural product (ent-mispyric acid) has been shown to exhibit similar inhibitory effects . The first total synthesis and determination of the absolute configuration of this compound was reported in 2004 . As a triterpenoid, it belongs to a broader class of natural products being investigated for their interaction with viral polymerases, underscoring the ongoing research interest in terpenes as potential antiviral agents . This compound is provided for research purposes to facilitate studies in enzymology, inhibitor mechanism-of-action, and the development of novel biochemical tools. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(2Z,6E)-8-[(1S,3S)-3-[(E)-4-carboxy-3-methylbut-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl]-6-methyl-2-(4-methylpent-3-enyl)octa-2,6-dienoic acid

InChI

InChI=1S/C30H46O4/c1-21(2)10-8-12-25(29(33)34)13-9-11-22(3)14-17-26-18-16-24(5)27(30(26,6)7)19-15-23(4)20-28(31)32/h10,13-14,20,26-27H,5,8-9,11-12,15-19H2,1-4,6-7H3,(H,31,32)(H,33,34)/b22-14+,23-20+,25-13-/t26-,27+/m1/s1

InChI Key

NMZFMIKOZHNSQU-YRIRXBSJSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C[C@@H]1CCC(=C)[C@@H](C1(C)C)CC/C(=C/C(=O)O)/C)/C)/C(=O)O)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCC1CCC(=C)C(C1(C)C)CCC(=CC(=O)O)C)C)C(=O)O)C

Synonyms

mispyric acid

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment of Mispyric Acid

Spectroscopic Methodologies for Comprehensive Structural Characterization

Spectroscopic methods, particularly mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, were crucial in establishing the planar structure of mispyric acid. researchgate.netwiley.com Small amounts of the isolated natural product were sufficient for these analyses. wiley.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements of a molecule, allowing for the determination of its elemental composition. chromatographyonline.comnih.gov This technique was utilized in the structural elucidation of this compound to confirm its molecular formula. researchgate.net HRMS data offers high mass accuracy, which is essential for identifying compounds based on their exact mass. americanpharmaceuticalreview.commdpi.com

One-Dimensional Nuclear Magnetic Resonance (1D NMR) Spectroscopy

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides information about the types of protons and carbons present in a molecule and their chemical environments. researchgate.netnih.gov This is achieved by analyzing the chemical shifts, splitting patterns, and integration of signals in the spectra. nih.gov ¹H NMR spectra show signals for different hydrogen atoms, while ¹³C NMR spectra show signals for carbon atoms. nih.gov These techniques were fundamental in piecing together the connectivity of atoms in this compound. researchgate.net

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy

Two-dimensional (2D) NMR spectroscopic methods provide more detailed information about the relationships between atoms within a molecule. researchgate.netnih.govlibretexts.org Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are commonly used in structural elucidation. libretexts.org COSY reveals correlations between coupled protons, HSQC shows correlations between directly bonded protons and carbons, and HMBC shows correlations between protons and carbons separated by two or more bonds. libretexts.org The application of 2D NMR techniques was essential in establishing the relative positions of different structural fragments within this compound. researchgate.net

Determination of Relative Stereochemistry

The relative stereochemistry of this compound, which describes the spatial arrangement of chiral centers relative to each other within the molecule, was established using spectroscopic methods. researchgate.netiupac.org While the specific details of the methods used for this compound's relative stereochemistry are not extensively detailed in the provided snippets, techniques like analysis of coupling constants in ¹H NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) are commonly employed for this purpose in complex molecules. bg.ac.rs

Assignment of Absolute Configuration

The assignment of absolute configuration determines the precise three-dimensional arrangement of atoms at each chiral center, designating them as either (R) or (S). wikipedia.org For this compound, the absolute configuration was determined as 2S,4S. researchgate.netrsc.orgrsc.orgnih.gov

X-ray Crystallographic Analysis

X-ray crystallographic analysis is a powerful technique that can definitively determine the atomic and molecular structure of a crystalline compound, including its absolute configuration, especially when anomalous dispersion is utilized. researchgate.netwikipedia.orgwordpress.com While the initial structural elucidation and relative stereochemistry of this compound were based on spectroscopic methods, the absolute configuration of the naturally occurring compound was ultimately determined through synthesis and comparison, indicating that X-ray analysis of a suitable derivative or synthetic intermediate likely played a role in confirming stereochemical assignments during the synthetic process. researchgate.netrsc.orgnih.gov The synthesis of this compound and its enantiomer allowed for the comparison of their properties, such as optical rotation, with the natural product to assign the absolute configuration. rsc.org Synthetic (2S,4S)-mispyric acid was found to be dextrorotatory, consistent with the natural product. rsc.org

Advanced Spectroscopic Techniques for Chiral Compound Analysis

Determining the absolute configuration of chiral compounds like this compound often requires advanced spectroscopic and diffraction methods researchgate.net. While some methods like X-ray crystallographic Bijvoet method and CD exciton (B1674681) chirality method are nonempirical, others, such as X-ray crystallography using a chiral internal reference and 1H NMR spectroscopy using chiral anisotropy reagents, are considered relative or empirical researchgate.net.

For this compound, NMR spectroscopy played a significant role in its structural elucidation and relative stereochemistry assignment researchgate.net. Advanced NMR techniques, including 1D and 2D NMR, are fundamental in determining the molecular structures of compounds scielo.org.mxijpsonline.com.

Other advanced spectroscopic techniques are also employed for chiral analysis. For instance, rotational spectroscopy, particularly chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy or Molecular Rotational Resonance (MRR) spectroscopy, offers high structural sensitivity and resolving properties for chiral analysis in the gas phase nih.gov. Chiral tagging rotational spectroscopy is a technique that converts different enantiomers into spectroscopically distinguishable diastereomers by forming non-covalently bound dimers with an enantiopure chiral tag nih.gov. This allows for the determination of absolute stereochemistry by comparing observed rotational constants with predicted values nih.gov. Variations in transition intensities can also be used to determine enantiomeric excess nih.gov.

While the provided text specifically mentions the use of HRMS and 1D/2D NMR for this compound's structural elucidation and relative stereochemistry researchgate.net, and the synthetic approach for absolute configuration researchgate.netresearchgate.net, it also broadly discusses advanced spectroscopic methods for chiral analysis which are relevant in the context of characterizing chiral molecules like this compound.

Data Tables

Based on the provided text, specific detailed spectroscopic data (e.g., NMR chemical shifts, coupling constants) for this compound are not presented in a format suitable for direct extraction into a data table within the constraints of this response. The text mentions the use of these techniques and the determination of relative stereochemistry and absolute configuration, but does not provide the raw spectroscopic peak data or detailed findings in a structured format that can be converted into interactive tables.

Chemical Synthesis and Analog Generation

Total Synthesis Strategies and Accomplishments

The first total synthesis of mispyric acid was accomplished to confirm its structure and provide access to the compound for further studies. researchgate.netrsc.orgresearchgate.netrsc.org This synthesis established a route to the triterpene with its novel skeleton. researchgate.netrsc.orgresearchgate.netrsc.org

The retrosynthetic analysis for this compound has been described, outlining the disconnection approach to simpler precursors. epdf.pubrsc.org A synthetic plan reported in 2004 was based on a previous racemate synthesis. rsc.org The target compound was envisioned to be derived from a key intermediate, which itself was prepared from simpler building blocks through a series of transformations. rsc.org

A key intermediate in one reported synthesis was a cyclohexadiene derivative. rsc.org This intermediate was prepared through alkylation of lithiated 1,5-dimethoxy-1,4-cyclohexadiene (B1587426) with an alkylating agent. rsc.org Subsequent steps involved conventional transformations including treatment with acid, enol ether formation, and protection. rsc.org The installation of another side chain was achieved by alkylating the lithioenolate of the protected intermediate with an allylic bromide. rsc.org A Grignard reagent, such as MeMgBr, was then used to afford another key intermediate. rsc.org Starting materials for the first synthesis included isoprene (B109036), geraniol, and 1,5-dimethoxy-1,4-cyclohexadiene. rsc.orgresearchgate.netrsc.org

The stereoselective synthesis of this compound is important due to the presence of chiral centers and the potential for different stereoisomers to exhibit varying biological activities. The absolute configuration of naturally occurring this compound has been determined as 2S,4S. researchgate.netrsc.orgresearchgate.netrsc.org While an initial synthesis of racemic this compound was reported, subsequent efforts focused on the enantioselective synthesis to obtain the naturally occurring stereoisomer. tandfonline.comrsc.orgdntb.gov.ua

Synthesis of Enantiomers and Related Stereoisomers

Both the natural enantiomer of this compound (compound 1) and its unnatural enantiomer (ent-mispyric acid, compound 2) have been synthesized. tandfonline.com These syntheses allowed for the comparison of their biological effects. tandfonline.com The synthesis of these enantiomers, starting from precursors like isoprene, geraniol, and 1,5-dimethoxy-1,4-cyclohexadiene, has been described. tandfonline.com Studies have indicated that the enantiomer of this compound had similar effects to the natural compound in certain biological assays. tandfonline.comoup.com However, stereoisomers of this compound have been reported to have no inhibitory effect in some contexts, highlighting the importance of specific stereochemistry for activity. tandfonline.comresearchgate.netoup.com

Preparation of Structural Derivatives for Structure-Activity Relationship (SAR) Investigations

To understand the relationship between the structure of this compound and its biological activity, various structural derivatives have been prepared. tandfonline.com For example, derivatives where the carboxylic acid groups were replaced with hydroxyl groups (compounds 3 and 4, derived from natural and ent-mispyric acid, respectively) have been synthesized. tandfonline.com These derivatives were found to exhibit no inhibitory effect on mammalian DNA polymerases, indicating that the presence of the two carboxylic acid moieties is important for this activity. tandfonline.comresearchgate.netoup.com These studies underscore the value of synthesizing structural analogs to probe the key features required for biological function. tandfonline.comresearchgate.netoup.com

Biological Activity and Mechanistic Investigations of Mispyric Acid

DNA Polymerase Inhibition Profile of Mispyric Acid

This compound, a novel natural triterpene dicarboxylic acid, has been identified as an inhibitor of mammalian DNA polymerases. nih.govjst.go.jp Isolated from the plant Mischocarpus pyriformis, this compound demonstrates a notable capacity to interfere with the activity of enzymes crucial for DNA replication and repair. nih.govacs.org Research indicates that the inhibitory action of this compound is not limited to a single type of DNA polymerase but extends across multiple isoforms, including polymerases alpha (Pol α), beta (Pol β), gamma (Pol γ), delta (Pol δ), and epsilon (Pol ε). nih.govoup.com

The core structure of this compound, particularly its two carboxylic acid moieties, is essential for its inhibitory function. nih.gov Studies comparing natural this compound with its derivatives have shown that replacing the carboxyl groups with hydroxyl groups results in a complete loss of inhibitory effect on mammalian polymerases. nih.govoup.com Interestingly, the stereoisomer of this compound, ent-mispyric acid, exhibits inhibitory effects similar to the natural compound. nih.govoup.com

Inhibition of Mammalian DNA Polymerase Isoforms

In vitro studies have demonstrated that this compound inhibits the activities of all five tested mammalian DNA polymerase isoforms (α, β, γ, δ, and ε) with half-maximal inhibitory concentration (IC50) values ranging from 3.6 to 44.5 µM. nih.govoup.com

Inhibitory Activity of this compound on Mammalian DNA Polymerase Isoforms
DNA Polymerase IsoformIC50 Value (µM)
DNA Polymerase Alpha (Pol α)3.6 - 44.5
DNA Polymerase Beta (Pol β)14 - 20
DNA Polymerase Gamma (Pol γ)3.6
DNA Polymerase Delta (Pol δ)3.6 - 44.5
DNA Polymerase Epsilon (Pol ε)3.6 - 44.5

This compound has been shown to inhibit the activity of DNA polymerase alpha (Pol α). nih.gov Pol α is a key enzyme complex responsible for initiating DNA replication. wikipedia.org The inhibitory concentration of this compound against Pol α falls within the general range observed for other mammalian polymerases, specifically between 3.6 and 44.5 µM. nih.govoup.com

The inhibitory effect of this compound was initially discovered through assays monitoring DNA polymerase beta (Pol β) inhibition. jst.go.jpacs.org Pol β is a critical enzyme in the base excision repair pathway, which corrects small DNA lesions. scbt.comnih.gov Bioassay-guided fractionation of extracts from Mischocarpus pyriformis led to the isolation of this compound as a Pol β inhibitor. acs.org Specific studies determined its IC50 value to be 20 µM in the presence of bovine serum albumin (BSA) and 14 µM in the absence of BSA. acs.org

Among the five mammalian DNA polymerases tested, this compound demonstrates its strongest inhibitory activity against DNA polymerase gamma (Pol γ). nih.govoup.com Pol γ is the sole DNA polymerase found in mitochondria and is essential for the replication and repair of mitochondrial DNA. nih.gov The IC50 value for the inhibition of Pol γ by this compound was found to be the lowest among the tested isoforms, at 3.6 µM. nih.gov

The activity of DNA polymerase delta (Pol δ), an enzyme crucial for both leading and lagging strand synthesis during DNA replication, is also inhibited by this compound. nih.govwikipedia.org The compound's IC50 value against Pol δ is within the reported range of 3.6 to 44.5 µM. nih.govoup.com

This compound also impedes the function of DNA polymerase epsilon (Pol ε). nih.gov Pol ε is another key enzyme in eukaryotic DNA replication, primarily involved in leading strand synthesis and DNA repair pathways. wikipedia.orgnih.gov The inhibitory concentration for Pol ε falls within the same range of 3.6 to 44.5 µM as observed for Pol α and Pol δ. nih.govoup.com

Quantitative Efficacy Determination (IC50 Values)

The inhibitory potency of natural this compound has been quantified against a range of mammalian DNA polymerases. In in vitro assays, the compound demonstrated inhibitory activity against all tested polymerases, including pol α, β, γ, δ, and ε. The half-maximal inhibitory concentration (IC50) values for these enzymes were found to be in the range of 3.6 to 44.5 µM. nih.govoup.com

Table 1: Inhibitory Potency of this compound against Mammalian DNA Polymerases

EnzymeReported IC50 Value Range (µM)
Mammalian DNA Polymerases (α, β, γ, δ, ε)3.6 - 44.5

Comparative Inhibitory Selectivity Among Polymerase Subtypes

Among the five mammalian DNA polymerases tested (α, β, γ, δ, and ε), this compound exhibited a degree of selective inhibition. The strongest inhibitory effect was observed against polymerase γ (pol γ), indicating a preferential, though not exclusive, activity towards this particular subtype. nih.govoup.com

In Vitro Enzyme Kinetic Analysis of Inhibition

While the inhibitory effects of this compound have been established through IC50 determination, detailed in vitro enzyme kinetic analyses elucidating the specific mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) are not extensively detailed in the reviewed scientific literature. nih.govoup.com

Structure-Activity Relationship (SAR) of this compound and Analogs

Investigations into the structure-activity relationship of this compound have provided insights into the molecular features essential for its inhibitory function.

Importance of Dicarboxylic Acid Moieties for Inhibitory Potency

The two carboxylic acid groups are critical for the biological activity of this compound. nih.govoup.com Analogs of both this compound and its enantiomer, where the carboxyl groups were substituted with hydroxyl groups, were synthesized and tested. These modified compounds showed no inhibitory effect on mammalian DNA polymerases, demonstrating that the dicarboxylic acid moiety is indispensable for the compound's inhibitory potency. nih.govoup.com

Influence of Structural Modifications on Enzyme Inhibition

Structural modifications to the this compound scaffold have a profound impact on its enzyme inhibition capabilities. The most significant finding from modification studies is the critical nature of the dicarboxylic acid functional groups. As detailed in the SAR analysis, the replacement of these acidic moieties with hydroxyl groups completely abrogates the compound's ability to inhibit mammalian DNA polymerases. nih.govoup.com

Table 2: Summary of Structure-Activity Relationship Findings for this compound Analogs

CompoundStructural ModificationEffect on Inhibitory Activity
ent-mispyric acidEnantiomer of natural this compoundSimilar inhibitory effect to the natural compound
This compound analogReplacement of dicarboxylic acid moieties with hydroxyl groupsNo inhibitory effect observed

Synergistic Bioactivity with DNA Damaging Agents

This compound has demonstrated the ability to work synergistically with agents that cause DNA damage, enhancing their therapeutic effect. This activity is primarily linked to its inhibitory action on key enzymes involved in the DNA repair process. By disrupting the cell's ability to repair genetic damage induced by other agents, this compound can significantly increase the efficacy of such treatments.

Potentiation of Cytotoxic Action of Chemotherapeutic Agents (e.g., Bleomycin)

Research has shown that this compound potentiates the cytotoxic effects of the chemotherapeutic drug bleomycin. tandfonline.com Bleomycin exerts its anticancer effects by inducing single- and double-strand breaks in DNA. caldic.comnih.gov this compound, a known inhibitor of DNA polymerase β (pol β), interferes with the base excision repair (BER) pathway, a critical mechanism for repairing the types of DNA damage caused by bleomycin. griffith.edu.aunih.gov

In a study involving P388D1 murine lymphoma cell cultures, treatment with either 75 nM bleomycin alone or 50 µM this compound alone for six hours resulted in virtually no reduction in cell viability compared to untreated controls. tandfonline.com However, when the two compounds were administered in combination at the same concentrations, there was a nearly twofold decrease in the number of viable cells. tandfonline.com This potentiation of bleomycin's cytotoxicity highlights the role of this compound in compromising DNA repair, thereby rendering cancer cells more vulnerable to DNA-damaging agents.

Table 1: Synergistic Cytotoxicity of this compound with Bleomycin in P388D1 Cells

Treatment Agent(s) Concentration Incubation Time (hours) Effect on Cell Viability
Bleomycin 75 nM 6 No significant reduction
This compound 50 µM 6 No significant reduction

Inhibition of Mycobacterial Carbonic Anhydrase (CA Rv3588c)

This compound has been identified as an inhibitor of a key enzyme in Mycobacterium tuberculosis, the causative agent of tuberculosis. Specifically, (+)-mispyric acid inhibits the β-class carbonic anhydrase known as Rv3588c (also referred to as mtCA 2). bg.ac.rsunimi.itbg.ac.rs This enzyme is crucial for the pathogen's ability to regulate its internal pH and survive within the acidic environment of the host's macrophages. unimi.it

The inhibition of Rv3588c by this compound represents a potential avenue for developing novel antituberculosis drugs with a different mechanism of action from existing therapies. unimi.it In a screening of natural products against this enzyme, (+)-mispyric acid was found to have a notable inhibitory effect. unimi.it

Detailed kinetic studies have quantified this interaction, establishing an inhibition constant (Kᵢ) for (+)-mispyric acid against the Rv3588c enzyme. unimi.it The Kᵢ value provides a measure of the inhibitor's potency, with a lower value indicating a stronger binding affinity to the enzyme.

Table 2: Inhibition of Mycobacterial Carbonic Anhydrase Rv3588c by (+)-Mispyric Acid

Inhibitor Target Enzyme Enzyme Class Source Organism Inhibition Constant (Kᵢ)

Table of Mentioned Compounds

Compound Name
This compound

Advanced Research Methodologies and Future Directions in Mispyric Acid Studies

Application of Computational Chemistry Approaches

Computational chemistry plays a significant role in understanding the behavior of mispyric acid at the atomic and molecular levels. bg.ac.rsnih.govbiorxiv.orgnih.govbiotechrep.ir Techniques such as molecular docking, molecular dynamics simulations, electrostatic potential mapping, and quantum mechanical calculations offer powerful tools for exploring its interactions with biological targets and determining its structural characteristics. researchgate.netbg.ac.rsbiorxiv.orgnih.gov

Molecular Docking Simulations for Ligand-Enzyme Interaction Modeling

Molecular docking simulations are widely used to predict the preferred binding orientation and affinity of a ligand, such as this compound, to a target protein, such as DNA polymerase. biorxiv.orgnih.gov These simulations help to visualize the potential interactions, including hydrogen bonds and hydrophobic contacts, between this compound and the amino acid residues within the enzyme's active site. nih.govbiorxiv.org By estimating binding energies, docking studies can provide initial insights into the likely potency of this compound and its analogs. nih.govnih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

While molecular docking provides a static view of ligand-enzyme interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movement of atoms and molecules over time. biorxiv.orgnih.govbiotechrep.irlibretexts.org MD simulations are crucial for assessing the stability of the this compound-enzyme complex and analyzing conformational changes that may occur upon binding. nih.govbiotechrep.irnih.gov These simulations can reveal how the interaction persists in a dynamic environment and provide details about the flexibility of both the ligand and the binding site. biorxiv.orgnih.gov Evaluating parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) from MD trajectories helps to understand the stability and flexibility of the complex. nih.govbiorxiv.orgbiotechrep.irnih.gov

Electrostatic Potential Mapping in Structure-Activity Studies

Electrostatic potential (ESP) mapping is a valuable tool in structure-activity relationship (SAR) studies. bg.ac.rschemrxiv.orgleidenuniv.nl It involves calculating and visualizing the charge distribution on the surface of a molecule, providing insights into regions that are likely to interact with positively or negatively charged areas of a biological target. chemrxiv.orgresearchgate.netresearchgate.net For this compound, ESP mapping can help to understand how the presence and position of its two carboxylic acid groups, which have been shown to be important for its inhibitory activity, influence its interaction with DNA polymerases. tandfonline.comnih.gov Regions of negative potential around the carboxyl groups, for instance, can indicate favorable interaction sites with positively charged residues in the enzyme's binding pocket. tandfonline.comchemrxiv.orgresearchgate.net This analysis aids in identifying key electrostatic interactions that contribute to binding affinity and biological activity. chemrxiv.orgleidenuniv.nl

Quantum Mechanical Calculations in Stereochemical Determination

Quantum mechanical (QM) calculations are fundamental for determining the electronic structure and properties of molecules, including their stereochemistry. researchgate.netnumberanalytics.com For chiral compounds like this compound, establishing the absolute configuration is crucial for understanding its specific biological activity, as different stereoisomers can exhibit different or no inhibitory effects. researchgate.nettandfonline.comnih.gov QM calculations, often combined with experimental techniques like vibrational circular dichroism (VCD), can provide theoretical data to confirm or determine the absolute configuration of this compound and its synthetic intermediates. researchgate.netnumberanalytics.com These calculations can also offer insights into the stability and reactivity of different stereoisomers. researchgate.netnih.gov

Strategic Approaches for Comprehensive Molecular Mechanism of Action Elucidation

Beyond simply observing the inhibitory effect of this compound on DNA polymerases, a comprehensive understanding of its molecular mechanism of action is essential for future drug development efforts. bg.ac.rsuva.nlwarwick.ac.uk Strategic research approaches involve integrating experimental techniques with computational methods to build a detailed picture of how this compound interacts with its targets and the downstream effects of this interaction. This includes detailed enzyme kinetics studies, site-directed mutagenesis of the target enzyme to identify critical amino acid residues involved in binding, and the use of advanced spectroscopic techniques to monitor conformational changes. vt.edu Combining these experimental data with insights from molecular docking and dynamics simulations can help to refine binding models and understand the dynamic nature of the interaction. nih.govbiorxiv.orgnih.govbiotechrep.irnih.gov Furthermore, investigating the impact of this compound on different mammalian DNA polymerases (alpha, beta, gamma, delta, and epsilon), as it has shown varying degrees of inhibition, can shed light on the structural features of the polymerases that contribute to this selectivity. researchgate.nettandfonline.comnih.gov The observation that this compound's enantiomer has similar effects while derivatives with hydroxyl groups instead of carboxyl groups lose activity highlights the importance of specific functional groups and stereochemistry in its mechanism. researchgate.nettandfonline.comnih.gov

Prospects for Novel Synthetic Methodologies and Analog Development

The unique structure of this compound presents challenges and opportunities for synthetic chemists. The initial total synthesis of this compound provided a route to access the compound and confirm its absolute configuration. researchgate.netnih.gov Future directions in synthetic methodology development could focus on more efficient, scalable, and potentially enantioselective routes to this compound and its analogs. warwick.ac.ukuochb.czresearchgate.net Developing novel synthetic strategies could facilitate the production of larger quantities for further research and potential therapeutic development. Furthermore, the synthesis of this compound analogs with structural modifications is a key area for future research aimed at exploring structure-activity relationships and potentially developing compounds with improved potency, selectivity, or pharmacokinetic properties. tandfonline.com By systematically altering different parts of the this compound structure and evaluating the biological activity of the resulting analogs, researchers can gain a deeper understanding of the pharmacophore – the essential structural features responsible for its activity. tandfonline.com This analog development can be guided by computational studies, such as QSAR and 3D-QSAR, which correlate structural descriptors with biological activity. leidenuniv.nl

Q & A

Q. What frameworks are effective for reconciling conflicting results in this compound’s catalytic applications?

  • Methodological Answer : Apply the PRISMA checklist for systematic reviews to identify methodological heterogeneity (e.g., catalyst loading, substrate scope). Replicate key experiments in independent labs and publish null results to reduce publication bias. Use sensitivity analysis to weigh evidence quality (e.g., sample size, detection limits) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.